molecular formula C7H16N2O2S B13516873 2-(Piperidin-3-yl)ethane-1-sulfonamide

2-(Piperidin-3-yl)ethane-1-sulfonamide

Cat. No.: B13516873
M. Wt: 192.28 g/mol
InChI Key: JFCJDPFHPRVRHX-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

2-(Piperidin-3-yl)ethane-1-sulfonamide, also known as piperidine sulfonamide , is an organic compound characterized by a piperidine ring attached to an ethane sulfonamide group. Its molecular formula is C7H16N2O2SC_7H_{16}N_2O_2S, with a molecular weight of approximately 192.28 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its versatility in biological applications. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

Compound Name Molecular Formula Molecular Weight
This compoundC7H16N2O2S192.28 g/mol
2-(Piperidin-2-yl)ethane-1-sulfonamideC7H16N2O2S192.28 g/mol
N-(2-Piperidinyl)ethanesulfonamideC7H16N2O2S192.28 g/mol
N-(2-Piperidinyl)ethanesulfonyl chlorideC7H16ClN2O2S206.73 g/mol

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor. It binds to specific active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This mechanism is crucial for understanding various biological pathways and disease mechanisms.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's role in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, demonstrating significant inhibitory effects in cancer cells lacking the MTAP gene .
  • Potassium Channel Modulation : Another research focus has been on the modulation of potassium channels by piperidine sulfonamides. These channels are vital for regulating various physiological processes, including neuronal excitability and muscle contraction .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited .

The interaction of this compound with enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. This structural configuration allows for precise binding to active sites, which can inhibit enzymatic functions or modulate receptor activities.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-piperidin-3-ylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11)

InChI Key

JFCJDPFHPRVRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCS(=O)(=O)N

Origin of Product

United States

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